2-methyl-4-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine 2-methyl-4-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640889-28-5
VCID: VC11856057
InChI: InChI=1S/C17H23N5OS/c1-12-10-19-17(24-3)21-16(12)23-11-14-5-8-22(9-6-14)15-4-7-18-13(2)20-15/h4,7,10,14H,5-6,8-9,11H2,1-3H3
SMILES: CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC=C3)C)SC
Molecular Formula: C17H23N5OS
Molecular Weight: 345.5 g/mol

2-methyl-4-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine

CAS No.: 2640889-28-5

Cat. No.: VC11856057

Molecular Formula: C17H23N5OS

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-4-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine - 2640889-28-5

Specification

CAS No. 2640889-28-5
Molecular Formula C17H23N5OS
Molecular Weight 345.5 g/mol
IUPAC Name 5-methyl-4-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C17H23N5OS/c1-12-10-19-17(24-3)21-16(12)23-11-14-5-8-22(9-6-14)15-4-7-18-13(2)20-15/h4,7,10,14H,5-6,8-9,11H2,1-3H3
Standard InChI Key XOSOZXWJFXDLBR-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC=C3)C)SC
Canonical SMILES CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC=C3)C)SC

Introduction

Structural Components

  • Pyrimidine Ring: Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. They are key components of nucleic acids (DNA and RNA) and have various biological roles.

  • Piperidine Ring: Piperidine is a six-membered ring containing one nitrogen atom. It is a common structural motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and its basicity.

  • Methylsulfanyl Group: The methylsulfanyl group (-SCH3) is a sulfur-containing functional group that can influence the compound's reactivity and biological activity.

Potential Biological Activities

Compounds with pyrimidine and piperidine rings often exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. The presence of a methylsulfanyl group can further modulate these activities by altering the compound's solubility and interaction with biological targets.

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the compound.

Data Tables

Since specific data for 2-methyl-4-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine is not available, we can consider the properties of related compounds for comparison:

CompoundMolecular FormulaMolecular WeightCAS Number
5-Methyl-2-(methylsulfanyl)-4-(2-thienyl)pyrimidineC10H10N2S2222.330893442-23-4
5-Methyl-2-(methylsulfanyl)-4(1H)-pyrimidinoneC6H8N2OS156.20620651-30-3

Research Findings

Research on pyrimidine and piperidine derivatives often focuses on their potential as therapeutic agents. For example, pyrimidine derivatives have been explored as inhibitors of vascular endothelial growth factor receptors (VEGFRs), which are involved in cancer progression . Similarly, piperidine-based compounds have been studied for their neurological effects, such as inhibition of the presynaptic choline transporter .

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